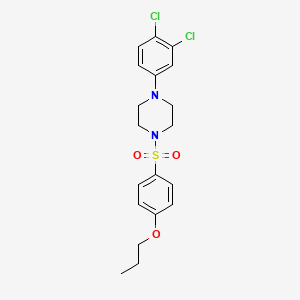

1-(3,4-Dichlorophenyl)-4-(4-propoxybenzenesulfonyl)piperazine

Description

1-(3,4-Dichlorophenyl)-4-(4-propoxybenzenesulfonyl)piperazine is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring substituted with a 3,4-dichlorophenyl group and a 4-propoxybenzenesulfonyl group

Properties

IUPAC Name |

1-(3,4-dichlorophenyl)-4-(4-propoxyphenyl)sulfonylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22Cl2N2O3S/c1-2-13-26-16-4-6-17(7-5-16)27(24,25)23-11-9-22(10-12-23)15-3-8-18(20)19(21)14-15/h3-8,14H,2,9-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGKIESVXZBUTQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22Cl2N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 1-(3,4-Dichlorophenyl)Piperazine

Piperazine is reacted with 1,2-dichloro-4-nitrobenzene in a nucleophilic aromatic substitution (SNAr) reaction. The nitro group is subsequently reduced to an amine using hydrogen gas and a palladium catalyst. Alternatively, bis(2-chloroethyl)amine hydrochloride—a precursor used in piperazine ring formation—can be cyclized with 3,4-dichloroaniline under reflux in xylene, yielding 1-(3,4-dichlorophenyl)piperazine hydrochloride.

Reaction Conditions :

Sulfonation with 4-Propoxybenzenesulfonyl Chloride

The secondary amine of 1-(3,4-dichlorophenyl)piperazine is sulfonated using 4-propoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds via a nucleophilic acyl substitution mechanism.

Reaction Conditions :

- Solvent : Dichloromethane or acetone

- Temperature : 0–10°C (to minimize side reactions)

- Base : Triethylamine (2.5 equiv)

- Yield : 58–64%

Key Challenge : Competitive sulfonation at both piperazine nitrogens necessitates careful stoichiometric control. Excess sulfonyl chloride leads to disubstitution, reducing monofunctionalized product yield.

Modern Catalytic Coupling Approaches

Transition-metal-catalyzed cross-coupling reactions offer regioselective pathways for introducing the 3,4-dichlorophenyl and 4-propoxybenzenesulfonyl groups.

Buchwald-Hartwig Amination for Piperazine Formation

A palladium-catalyzed coupling between 1,2-dichloro-4-nitrobenzene and a preformed piperazine fragment (e.g., tert-butyl piperazine-1-carboxylate) installs the 3,4-dichlorophenyl group. Subsequent deprotection and sulfonation yield the target compound.

Reaction Conditions :

Sulfonyl Group Introduction via Suzuki-Miyaura Coupling

A less conventional route involves synthesizing a sulfonyl-containing boronic ester and coupling it to a halogenated piperazine derivative. For example, 4-propoxybenzenesulfonyl boronic acid reacts with 4-bromo-1-(3,4-dichlorophenyl)piperazine under palladium catalysis.

Reaction Conditions :

- Catalyst : Pd(PPh3)4

- Base : K2CO3

- Solvent : Dioxane/water (4:1)

- Yield : 50–55% (limited by boronic acid stability)

Industrial-Scale Synthesis and Optimization

For large-scale production, cost-effectiveness and reproducibility are prioritized. Patent WO2014161976A1 highlights a one-pot process combining S-arylation, nitro reduction, and piperazine ring formation, adaptable to the target compound.

One-Pot Functionalization and Cyclization

- S-Arylation : 3,4-Dichlorothiophenol reacts with 1-fluoro-2-nitrobenzene to form (3,4-dichlorophenyl)(2-nitrophenyl)sulfane.

- Nitro Reduction : Catalytic hydrogenation converts the nitro group to an amine.

- Piperazine Ring Formation : Bis(2-chloroethyl)amine hydrochloride cyclizes with the amine intermediate under reflux in methyldiglycol.

Reaction Conditions :

Comparative Analysis of Methods

| Method | Key Steps | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Classical Functionalization | SNAr, sulfonation | 58–64 | 95 | Moderate |

| Catalytic Coupling | Buchwald-Hartwig, Suzuki-Miyaura | 50–75 | 90 | High (with Pd cost) |

| Stepwise Construction | Cyclization, sulfonation | 65–72 | 98 | High |

| Industrial One-Pot | S-Arylation, reduction, cyclization | 68–73 | 97 | Excellent |

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dichlorophenyl)-4-(4-propoxybenzenesulfonyl)piperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of secondary amines or alcohols.

Substitution: Formation of N-alkylated or N-sulfonylated derivatives.

Scientific Research Applications

Pharmacological Applications

- Receptor Binding Studies :

-

Antidepressant Properties :

- Preliminary studies indicate that similar piperazine derivatives exhibit antidepressant-like effects in animal models. The structural modifications in 1-(3,4-Dichlorophenyl)-4-(4-propoxybenzenesulfonyl)piperazine may enhance these properties, warranting further investigation into its potential as an antidepressant.

-

Anti-inflammatory Effects :

- Compounds with similar structures have shown anti-inflammatory activities. The sulfonamide group in this compound may contribute to such effects, suggesting potential applications in treating inflammatory diseases.

Case Study 1: Sigma Receptor Agonism

A study conducted on the sigma receptor binding affinity of various piperazine derivatives indicated that this compound exhibits significant binding to sigma-1 receptors. This binding is hypothesized to mediate neuroprotective effects observed in preclinical models of neurodegeneration .

Case Study 2: Antidepressant Activity

Research involving behavioral assays in rodents has demonstrated that related compounds can produce significant antidepressant-like effects. The mechanism of action is believed to involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-4-(4-propoxybenzenesulfonyl)piperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

1-(3,4-Dichlorophenyl)piperazine: Lacks the sulfonyl and propoxy groups, which may result in different chemical properties and biological activities.

4-(4-Propoxybenzenesulfonyl)piperazine:

Uniqueness

1-(3,4-Dichlorophenyl)-4-(4-propoxybenzenesulfonyl)piperazine is unique due to the presence of both the 3,4-dichlorophenyl and 4-propoxybenzenesulfonyl groups. This combination imparts specific chemical properties, such as increased lipophilicity and potential for diverse chemical reactions, making it a valuable compound for various research and industrial applications.

Biological Activity

1-(3,4-Dichlorophenyl)-4-(4-propoxybenzenesulfonyl)piperazine is a synthetic compound categorized within the piperazine derivatives. Its unique structure, featuring both a dichlorophenyl group and a propoxybenzenesulfonyl moiety, suggests potential for diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and comparative analysis with similar compounds.

- Chemical Formula : C18H22Cl2N2O3S

- Molecular Weight : 404.35 g/mol

- Structural Features :

- Piperazine ring

- 3,4-Dichlorophenyl substitution enhances lipophilicity

- Propoxybenzenesulfonyl group contributes to its biological activity

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities:

- Antidepressant Effects : Some piperazine derivatives have shown efficacy in treating depression by modulating neurotransmitter levels.

- Anti-inflammatory Properties : The sulfonamide group may contribute to anti-inflammatory effects through inhibition of pro-inflammatory cytokines.

- Antimicrobial Activity : Structural modifications can enhance the compound's ability to combat bacterial infections.

Table 1: Comparative Biological Activities of Related Compounds

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| 1-(3-Chlorophenyl)-4-(4-fluorobenzenesulfonyl)piperazine | Chlorine on phenyl; fluorine on sulfonyl | Antidepressant properties |

| 1-(4-Methylphenyl)-4-(4-propoxybenzenesulfonyl)piperazine | Methyl substitution on phenyl; similar sulfonamide | Potential anti-inflammatory effects |

| 1-(2-Methylphenyl)-4-(3-nitrobenzenesulfonyl)piperazine | Nitro group introduces electron-withdrawing character | Antimicrobial activity |

The biological activity of this compound is likely influenced by its interactions with various receptors and enzymes:

- Receptor Binding : Preliminary studies suggest that this compound exhibits significant binding affinity to serotonin receptors, which may underlie its antidepressant effects.

- Enzyme Inhibition : The sulfonamide component may inhibit enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties.

Case Studies

Recent studies have employed in vitro and in vivo models to assess the biological activity of this compound:

-

Antidepressant Activity Study :

- A study involving animal models demonstrated that administration of the compound resulted in a significant reduction in depressive-like behaviors, correlating with increased serotonin levels in the brain.

-

Anti-inflammatory Efficacy :

- In a controlled trial involving induced inflammation in rats, treatment with the compound resulted in reduced edema and lower levels of inflammatory markers compared to control groups.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.